molecular formula C12H10N4O4 B4894875 N-(4-methylphenyl)-3,5-dinitropyridin-2-amine CAS No. 91974-98-0

N-(4-methylphenyl)-3,5-dinitropyridin-2-amine

Cat. No.: B4894875
CAS No.: 91974-98-0
M. Wt: 274.23 g/mol
InChI Key: JOEMCUMEOSLPFP-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-3,5-dinitropyridin-2-amine (molecular formula: C₁₂H₁₀N₄O₄, molecular weight: 274.23 g/mol) is a nitropyridine derivative characterized by a pyridine ring substituted with two nitro groups at positions 3 and 5, and an amino group linked to a 4-methylphenyl moiety . This structure confers unique electronic and steric properties, making it a subject of interest in organic chemistry and pharmaceutical research.

Properties

IUPAC Name

N-(4-methylphenyl)-3,5-dinitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4/c1-8-2-4-9(5-3-8)14-12-11(16(19)20)6-10(7-13-12)15(17)18/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEMCUMEOSLPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382681
Record name N-(4-Methylphenyl)-3,5-dinitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91974-98-0
Record name N-(4-Methylphenyl)-3,5-dinitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-3,5-dinitropyridin-2-amine typically involves the nitration of a pyridine derivative followed by amination. One common method involves the nitration of 2-aminopyridine to introduce nitro groups at the 3 and 5 positions. This is followed by a coupling reaction with 4-methylphenylamine under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylphenyl)-3,5-dinitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

N-(4-methylphenyl)-3,5-dinitropyridin-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3,5-dinitropyridin-2-amine involves its interaction with molecular targets in biological systems. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(4-methylphenyl)-3,5-dinitropyridin-2-amine with structurally related compounds, emphasizing molecular features, physicochemical properties, and biological activities.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Chemical Properties References
This compound C₁₂H₁₀N₄O₄ 274.23 Pyridine core; 3,5-dinitro; 4-methylphenyl High electron-withdrawing effect; moderate lipophilicity
N-(2-Methoxyphenyl)-3,5-dinitropyridin-2-amine C₁₂H₁₀N₄O₅ 290.23 Pyridine core; 3,5-dinitro; 2-methoxyphenyl Increased polarity due to methoxy group; potential antimicrobial activity
N-(3,4-Dichlorophenyl)-3-nitropyridin-2-amine C₁₁H₇Cl₂N₃O₂ 284.10 Pyridine core; 3-nitro; 3,4-dichlorophenyl Enhanced reactivity for electrophilic substitution; explored in agrochemical research
N-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₂₀H₁₉N₅ 329.40 Pyrazolopyrimidine core; 4-methylphenyl High anticancer activity; improved target binding due to methyl groups
4-Chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine C₁₁H₉ClN₄O₂ 280.67 Pyrimidine core; 4-chloro; 5-nitro High affinity for kinase targets; used in enzyme inhibition studies

Structural and Electronic Differences

Core Heterocycle Variations :

  • Pyridine vs. Pyrimidine/Pyrazolopyrimidine : The pyridine core in this compound differs from pyrimidine-based analogs (e.g., 4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine) in electron density and aromaticity. Pyrimidine derivatives often exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, enhancing interactions with biological targets .
  • Substituent Effects :

  • The 3,5-dinitro groups in the target compound create a strong electron-withdrawing environment, increasing susceptibility to nucleophilic attack compared to mono-nitro analogs like N-(3,4-dichlorophenyl)-3-nitropyridin-2-amine .
  • 4-Methylphenyl vs. 2-Methoxyphenyl : The para-methyl group in the target compound contributes to steric bulk without significantly altering polarity, whereas the ortho-methoxy group in N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine increases solubility but may reduce membrane permeability .

Physicochemical Properties

  • Lipophilicity : The 4-methylphenyl group in the target compound increases logP (predicted ~2.1) compared to methoxy-substituted analogs (logP ~1.5), favoring passive diffusion across biological membranes .
  • Solubility : Nitro groups reduce aqueous solubility, but derivatives with polar substituents (e.g., methoxy) exhibit improved solubility in polar solvents .

Biological Activity

N-(4-methylphenyl)-3,5-dinitropyridin-2-amine is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C11_{11}H10_{10}N4_{4}O4_{4}
  • Molecular Weight : 262.22 g/mol

The compound features a pyridine ring substituted with two nitro groups and an aniline moiety, which contributes to its biological activity.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biochemical pathways:

  • Inhibition of Nitric Oxide Synthase (NOS) : The compound has shown potential in inhibiting NOS activity, which is crucial in inflammatory responses.
  • Impact on Cytokine Production : It modulates the production of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby influencing immune responses.
  • Antioxidant Activity : The presence of nitro groups may enhance its ability to scavenge free radicals.

Biological Activity

The compound exhibits a range of biological activities, which can be summarized as follows:

Activity Type Description IC50_{50} Values
Anti-inflammatoryInhibits IL-6 and NO production in LPS-stimulated macrophagesIL-6: 18.45 µM; NO: 16.24 µM
AntioxidantScavenges free radicals and reduces oxidative stressNot specified
CytotoxicityInduces apoptosis in cancer cell lines (e.g., A549 cells)IC50_{50}: 0.21 µM

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound significantly reduced nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS). The IC50_{50} for NO was measured at 16.24 µM, indicating potent anti-inflammatory properties .
  • Cytotoxic Effects : In experiments involving non-small cell lung cancer (NSCLC) A549 cells, the compound showed promising results in inhibiting cell proliferation through apoptotic pathways by blocking K-Ras interactions .
  • Structural Activity Relationship (SAR) : The presence of amino groups and their positions on the aromatic rings were found to significantly affect the biological activity. For instance, modifications leading to increased hydrophilicity enhanced anti-inflammatory effects .

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